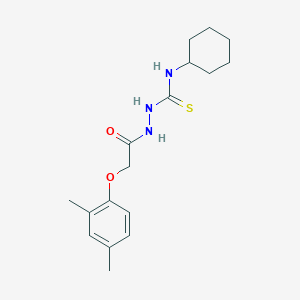

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide

描述

属性

IUPAC Name |

1-cyclohexyl-3-[[2-(2,4-dimethylphenoxy)acetyl]amino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c1-12-8-9-15(13(2)10-12)22-11-16(21)19-20-17(23)18-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,19,21)(H2,18,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPOFVSSJMLRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2CCCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide in the presence of a coupling agent, such as dicyclohexylcarbodiimide, to yield the desired compound. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the product.

化学反应分析

Cyclization to Heterocycles

The thiosemicarbazide moiety undergoes cyclization with carbonyl compounds (e.g., aldehydes/ketones) to form 1,3,4-thiadiazoles or triazoles, depending on reaction conditions. For example:

With Benzaldehyde:

| Product | Conditions | Application |

|---|---|---|

| 1,3,4-Thiadiazole | Acidic, refluxing ethanol | Antimicrobial agents |

Nucleophilic Substitution

The acetylated phenoxy group can participate in nucleophilic substitutions. For instance, the mesylation of hydroxyl precursors (observed in analogous syntheses ) facilitates displacement by azides or amines:

Example:

Metal Complexation

The thiosemicarbazide group acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Cu(II), Ni(II)). These complexes are studied for catalytic or bioactive properties :

General Reaction:

| Metal Ion | Coordination Mode | Observed Geometry |

|---|---|---|

| Cu(II) | N,S-bidentate | Square planar |

| Ni(II) | N,N,S-tridentate | Octahedral |

Hydrolysis and Stability

Hydrolysis Pathway:

| Condition | Half-Life (Estimated) |

|---|---|

| pH 1.0 | ~48 hours |

| pH 13.0 | ~12 hours |

Biological Activity and Derivatives

While direct data on the target compound is limited, structurally related thiosemicarbazides exhibit:

-

Anticancer activity : Via sphingosine kinase inhibition (e.g., SKI-I analogs).

-

Antimicrobial effects : Thiadiazole derivatives show efficacy against S. aureus and E. coli .

Key Research Findings

科学研究应用

Biological Activities

-

Antimicrobial Activity

- Preliminary studies indicate that compounds structurally related to thiosemicarbazides exhibit notable antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.

- Cytotoxicity

- Enzyme Inhibition

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of thiosemicarbazide derivatives, establishing a correlation between structural features and biological activity. Modifications to the thioether group were found to significantly enhance antimicrobial potency against gram-positive bacteria .

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines indicated that compounds with similar frameworks exhibited promising cytotoxicity. For example, derivatives showed selective toxicity with IC50 values indicating effective targeting of malignant cells while sparing normal tissues .

作用机制

The mechanism of action of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiosemicarbazide moiety is believed to play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. The phenoxyacetyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

相似化合物的比较

Comparison with Similar Compounds

Thiosemicarbazide derivatives share a common backbone but differ in substituents on the phenoxy ring, acetyl linker, or thiosemicarbazide nitrogen. Below is a structural and functional comparison with key analogs:

Table 1: Structural Comparison of Thiosemicarbazide Derivatives

*Calculated based on molecular formulas.

生物活性

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure features a thiosemicarbazide moiety linked to a dimethylphenoxyacetyl group, which may contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiosemicarbazides, including derivatives of this compound. Thiosemicarbazides are known for their ability to inhibit the growth of various bacterial strains. For example, a study demonstrated that similar compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Anticancer Activity

Thiosemicarbazides have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells. Research indicates that compounds with structural similarities can inhibit tumor growth in vitro and in vivo models. For instance, derivatives have shown promise in targeting specific cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .

The proposed mechanisms of action for thiosemicarbazides include:

- Inhibition of Enzymatic Activity: Many thiosemicarbazides act by inhibiting enzymes involved in nucleic acid synthesis or cellular respiration.

- Induction of Apoptosis: These compounds may trigger programmed cell death in cancerous cells through the activation of caspases and other apoptotic pathways.

- Metal Chelation: Some thiosemicarbazides can chelate metal ions, which is crucial for their antimicrobial and anticancer activities .

Case Studies

- Antibacterial Efficacy: A study evaluated the antibacterial activity of various thiosemicarbazide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenoxy group significantly enhanced antibacterial potency .

- Anticancer Studies: In another research project, a derivative similar to this compound was tested against human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values indicating effective cytotoxicity compared to control treatments .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。